molecular formula C6H9ClN2O2S B1381259 Ethyl 5-aminothiazole-2-carboxylate hydrochloride CAS No. 1803583-69-8

Ethyl 5-aminothiazole-2-carboxylate hydrochloride

Cat. No. B1381259
M. Wt: 208.67 g/mol
InChI Key: BGSBSQNMRISXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-aminothiazole-5-carboxylate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a part of the Thermo Scientific Chemicals brand product portfolio .


Synthesis Analysis

Ethyl 2-aminothiazole-5-carboxylate was synthesized by reacting ethyl bromopyruvate and thiourea . The yield was 50%, with a melting point of 196–198 °C . Another synthetic pathway involved the treatment of 2-aminothiazole-4-carboxylate with 1-adamantanoyl chloride in hot tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of Ethyl 2-aminothiazole-5-carboxylate is C6H8N2O2S . The molecular weight is 172.202 g/mol . The IUPAC name is ethyl 2-amino-1,3-thiazole-5-carboxylate .


Chemical Reactions Analysis

2-Aminothiazoles are significant in organic medicinal compounds and are utilized as starting material for the synthesis of a diverse range of heterocyclic analogues . They have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Physical And Chemical Properties Analysis

Ethyl 2-aminothiazole-5-carboxylate is a solid with a melting point of 159-163 °C . It has a molecular weight of 172.21 g/mol . The compound is sensitive to light and moisture .

Scientific Research Applications

Synthetic Applications and Chemical Properties

  • Facile Synthesis Methods : A new method has been developed for synthesizing 2-aminothiazole-5-carboxylates, showcasing a facile approach involving the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide to yield a novel intermediate. This intermediate, upon cyclization with thioureas, afforded 2-aminothiazole-5-carboxylates in high yields, indicating a streamlined synthesis route for these compounds (Zhao et al., 2001).

  • Structural Analysis : The crystal structure of a closely related compound, ethyl 2-amino­oxazole-5-carboxyl­ate, has been determined, revealing planar sheets connected by intermolecular hydrogen bonding. This study provides insight into the molecular interactions and structural characteristics of this class of compounds (Kennedy et al., 2001).

Antimicrobial Studies

  • Synthetic Modifications for Antimicrobial Activity : Research has shown that derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate exhibit antimicrobial activities against various bacterial and fungal strains. This includes the synthesis and 3D QSAR analysis of modified compounds for their structure-activity relationships, highlighting the potential of these compounds in antimicrobial applications (Desai et al., 2019).

Pharmaceutical Research

  • Novel Synthesis Approaches for Drug Development : The Strecker approach to synthesizing 2-substituted ethyl 5-aminothiazole-4-carboxylates demonstrates a general method for generating these compounds, which can be used in the development of pharmaceuticals. This synthesis process involves hemiaminals treated with acetyl chloride, leading to imines that, upon exposure to sodium cyanide, undergo a Strecker addition-cyclization reaction, offering a route to the target heterocycles (Cheng et al., 2016).

Safety And Hazards

While specific safety and hazard information for Ethyl 5-aminothiazole-2-carboxylate hydrochloride is not available in the search results, it’s important to handle all chemical substances with appropriate safety measures, including the use of personal protective equipment like dust masks, eyeshields, and gloves .

Future Directions

2-Aminothiazole-based compounds, such as Ethyl 5-aminothiazole-2-carboxylate hydrochloride, have shown promising therapeutic roles and have been broadly used to remedy different kinds of diseases . This has led to their wide innovations and they have produced attention amongst medicinal chemists . The future of these compounds could involve further exploration and development of synthetic pathways and potential therapeutic applications .

properties

IUPAC Name

ethyl 5-amino-1,3-thiazole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.ClH/c1-2-10-6(9)5-8-3-4(7)11-5;/h3H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSBSQNMRISXPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminothiazole-2-carboxylate hydrochloride

CAS RN

1803583-69-8
Record name 2-Thiazolecarboxylic acid, 5-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803583-69-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-aminothiazole-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 5-aminothiazole-2-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
Ethyl 5-aminothiazole-2-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
Ethyl 5-aminothiazole-2-carboxylate hydrochloride
Reactant of Route 5
Ethyl 5-aminothiazole-2-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
Ethyl 5-aminothiazole-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.